molecular formula C14H13ClFN B14774051 1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine

1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine

Cat. No.: B14774051
M. Wt: 249.71 g/mol
InChI Key: JXONEYOJXWTBNQ-UHFFFAOYSA-N
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Description

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound that features a biphenyl structure with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. For instance, 1-bromo-3-chloro-5-iodobenzene can be reacted with arylboronic acids to form the desired biphenyl structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-chloro-5-fluoro-2-methoxyphenyl)ethanamine
  • 1-(3-chloro-5-fluoro-2-methylphenyl)ethanamine

Comparison: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific biphenyl structure, which can confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications .

Properties

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

1-[3-(3-chloro-5-fluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13ClFN/c1-9(17)10-3-2-4-11(5-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3

InChI Key

JXONEYOJXWTBNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)F)N

Origin of Product

United States

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